3,4-Difluorobenzotrifluoride

説明

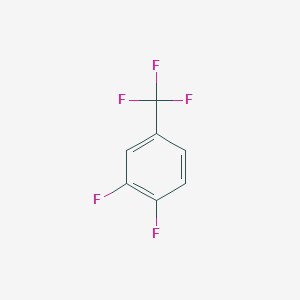

3,4-Difluorobenzotrifluoride (CAS: 32137-19-2; molecular formula: C₇H₃F₅; molecular weight: 182.09 g/mol) is a fluorinated aromatic compound characterized by three trifluoromethyl (-CF₃) groups and two fluorine atoms at the 3- and 4-positions of the benzene ring . It exists as a transparent liquid with a density of 1.41 g/cm³, a melting point of 95–98°C, and a boiling point of 103–104°C . The compound is highly flammable (flash point: 103–104°C) and requires storage at 2–8°C in a sealed, dry environment . It serves as a critical intermediate in synthesizing agrochemicals, pharmaceuticals, and fluorophenoxy herbicides, with downstream derivatives including 3,4-difluorobenzoic acid, benzylamines, and boronic acids .

特性

IUPAC Name |

1,2-difluoro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5/c8-5-2-1-4(3-6(5)9)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVCGQTYWLZSKSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80345229 | |

| Record name | 3,4-Difluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32137-19-2 | |

| Record name | 1,2-Difluoro-4-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32137-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Difluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Stoichiometry and Solvent Systems

The general reaction proceeds as:

Polar aprotic solvents with high dielectric constants (ε > 30) and thermal stability are critical for facilitating fluoride ion dissociation. Experimental data from patent US4937396A demonstrate solvent performance variations (Table 1):

Table 1: Solvent Efficiency in DFBTF Synthesis (CsF, 180°C, 24 hr)

| Solvent | Conversion (%) | Selectivity (%) |

|---|---|---|

| N-Methylpyrrolidone | 92 | 88 |

| Dimethyl Sulfoxide | 89 | 85 |

| Sulfolane | 86 | 82 |

| Dimethylacetamide | 78 | 75 |

N-Methylpyrrolidone (NMP) exhibits superior performance due to its high boiling point (202°C) and ability to stabilize ionic intermediates.

Mechanistic Considerations in Fluoride-Mediated Halogen Exchange

The reaction proceeds via a two-stage SNAr (nucleophilic aromatic substitution) mechanism:

-

Rate-Limiting Fluoride Attack :

The electron-withdrawing trifluoromethyl group activates the aromatic ring for nucleophilic substitution. -

Intermediate Stabilization :

The negatively charged intermediate is stabilized by solvent interactions, with NMP providing optimal charge delocalization through its cyclic amide structure. -

Second Fluorination :

This step is facilitated by elevated temperatures (>170°C) to overcome activation barriers.

Optimization of Reaction Parameters

Temperature and Pressure Effects

KF and CsF exhibit distinct optimal temperature ranges due to differences in lattice energies (Table 2):

Table 2: Temperature Impact on Fluorination Efficiency

| Fluoride Source | Optimal Temp. Range (°C) | Conversion (%) |

|---|---|---|

| CsF | 175–275 | 89–93 |

| KF | 240–295 | 76–82 |

Higher pressures (up to 500 psi) enhance reaction rates by increasing solvent boiling points and fluoride solubility.

Catalytic Systems and Additives

Crown ethers (e.g., 18-crown-6) complex alkali metal cations, increasing fluoride nucleophilicity. Phase-transfer catalysts like tetra-n-alkylphosphonium salts improve interfacial reactivity in heterogeneous systems. Acid scavengers (K₂CO₃, 0.03–0.05 eq.) neutralize HCl byproducts, preventing solvent degradation and side reactions.

Industrial-Scale Process Design

Continuous distillation-integrated reactors achieve 95% DFBTF purity by removing products in situ. A typical flow configuration includes:

-

Reaction Zone : Stirred tank reactor with reflux condenser (T = 180–250°C)

-

Distillation Column : Fractionates DFBTF (b.p. 124°C) from unreacted DCBTF (b.p. 158°C)

-

Solvent Recovery : Thin-film evaporator separates NMP/KF slurry for reuse

Patent data demonstrate scalability with batch sizes up to 500 moles, achieving space-time yields of 1.2 kg/L·day.

Comparative Analysis of KF vs. CsF

Table 3: Economic and Performance Metrics

| Parameter | CsF | KF |

|---|---|---|

| Cost ($/kg) | 320 | 12 |

| Reaction Time (hr) | 8–14 | 18–24 |

| Yield (%) | 88–92 | 75–82 |

| Purity (%) | 95–97 | 90–93 |

While CsF offers faster kinetics, KF-based processes are economically favorable for high-volume production despite longer cycle times .

化学反応の分析

Types of Reactions: 3,4-Difluorobenzotrifluoride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in halogen exchange reactions where fluorine atoms are substituted with other halogens or functional groups.

Reduction Reactions: The nitro group in its precursor can be reduced to an amine.

Common Reagents and Conditions:

Reagents: Potassium fluoride (KF), cesium fluoride (CsF), polar aprotic solvents.

Conditions: Elevated temperatures, anhydrous conditions

Major Products Formed:

Substitution Products: Various halogenated and functionalized derivatives.

Reduction Products: Amines and other reduced forms.

科学的研究の応用

Chemical Synthesis

Intermediates in Organic Synthesis

DFBTF serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for the introduction of different functional groups through nucleophilic substitution reactions. This reactivity is primarily due to the electron-withdrawing nature of the fluorine atoms, which enhance the electrophilicity of the aromatic ring.

Key Applications:

- Synthesis of Herbicides : DFBTF is utilized in the preparation of aryloxyphenoxy herbicides, which are effective in controlling grassy weeds without harming broadleaf crops . This application is particularly crucial in agricultural practices where selective herbicides are needed.

- Production of Fluorinated Compounds : DFBTF is a precursor for synthesizing other fluorinated compounds such as 3,4-difluorobenzenonitrile and 3,4-difluoroaniline. These compounds have further applications in pharmaceuticals and agrochemicals .

Material Science

Potential Use in Advanced Materials

The unique chemical properties of DFBTF suggest its potential use in developing advanced materials, including liquid crystals and polymers. The presence of multiple fluorine atoms enhances thermal stability and chemical resistance, making DFBTF a candidate for high-performance materials.

Case Study 1: Herbicide Development

A study documented the synthesis of aryloxyphenoxy herbicides using DFBTF as an intermediate. The research highlighted that these herbicides effectively target specific weed species while minimizing damage to crops. The method involved a multi-step synthesis where DFBTF was reacted with other reagents to yield the final herbicide product .

Case Study 2: Synthesis of Fluorinated Aromatics

Research conducted on the synthesis pathways for various fluorinated aromatics demonstrated that DFBTF could be converted into several useful derivatives. For instance, a method utilizing potassium fluoride (KF) as a fluorinating agent allowed for efficient conversion from 3,4-dichlorobenzotrifluoride to DFBTF with high yields . This process showcases the versatility of DFBTF in organic synthesis.

Data Tables

| Application | Description | Key Benefits |

|---|---|---|

| Herbicide Synthesis | Intermediate for aryloxyphenoxy herbicides | Selective weed control |

| Fluorinated Compound Production | Precursor for 3,4-difluorobenzenonitrile and others | Versatile in pharmaceutical applications |

| Advanced Material Development | Potential use in polymers and liquid crystals | Enhanced thermal stability |

作用機序

The mechanism of action of 3,4-Difluorobenzotrifluoride involves its interaction with various molecular targets and pathways. The compound’s fluorine atoms can participate in hydrogen bonding and other interactions that influence its reactivity and biological activity. These interactions are crucial for its role in organic synthesis and potential medicinal applications .

類似化合物との比較

Comparison with Structurally Similar Compounds

Positional Isomers: 2,3-Difluorobenzotrifluoride

Physical Properties :

The 2,3-isomer exhibits a significantly lower flash point, making it more flammable and hazardous to handle compared to the 3,4-isomer.

Chemical Reactivity :

Fluorine substituents influence catalytic C–H activation. For this compound, Ru-catalyzed arylation shows activation Gibbs free energies (ΔG‡) of ~25–30 kcal/mol, depending on dispersion and solvation corrections . The 2,3-isomer’s steric and electronic differences likely alter transition-state (TS) energies, but direct comparative data are unavailable in the provided evidence.

Brominated Analogs: Fluoro-Bromo Derivatives

Examples include 2-Fluoro-4-bromobenzotrifluoride (CAS: 142808-15-9) and 5-Bromo-2-fluorobenzotrifluoride (CAS: 393-37-3) . These compounds replace fluorine with bromine at specific positions, increasing molecular weight (e.g., ~261 g/mol for brominated analogs) and altering reactivity. Bromine’s lower electronegativity and larger atomic radius reduce resistance to nucleophilic substitution compared to fluorine, making these analogs more reactive in cross-coupling reactions .

Functionalized Derivatives

- 3,4-Difluorobenzonitrile (3,4-DFBN) : A precursor to this compound, synthesized via halogen-exchange fluorination. It is pivotal in agrochemical synthesis but lacks the trifluoromethyl group, reducing its hydrophobicity .

- 3,4-Difluorobenzoyl Chloride : A reactive derivative (CAS: 76903-88-3) used in peptide coupling and polymer synthesis. Its acyl chloride group introduces higher reactivity and acidity compared to the parent compound .

Key Research Findings

- Catalytic Applications : Ru complexes exhibit lower activation barriers (ΔG‡ = 25.3 kcal/mol) than Pd for C–H arylation of this compound, attributed to enhanced π-backbonding with fluorine substituents .

- Synthetic Routes : Halogen-exchange fluorination using KF/Al₂O₃ achieves >90% yield for 3,4-DFBN, a precursor to this compound .

- Safety Profile : The 3,4-isomer’s higher flash point (103–104°C) vs. the 2,3-isomer (30.3°C) underscores the importance of positional isomerism in hazard management .

生物活性

3,4-Difluorobenzotrifluoride (DFBTF) is a fluorinated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals. The unique properties imparted by fluorine atoms in organic compounds can significantly influence their biological activity, pharmacokinetics, and pharmacodynamics. This article reviews the biological activity of DFBTF, focusing on its synthesis, mechanisms of action, and relevant case studies.

DFBTF is characterized by its trifluoromethyl and difluoro substituents on a benzene ring. The presence of fluorine enhances the compound's lipophilicity and stability, which are critical factors in biological systems. The general structure of DFBTF can be represented as follows:

Synthesis

The synthesis of DFBTF typically involves the fluorination of benzotrifluoride derivatives. One common method includes the use of cesium fluoride (CsF) in a dimethyl sulfoxide (DMSO) solvent system to facilitate the substitution reactions under controlled temperatures .

Biological Activity

The biological activity of DFBTF is primarily attributed to its interaction with biological membranes and enzymes. Fluorinated compounds often exhibit enhanced permeability and bioavailability due to their lipophilic nature.

- Enzyme Inhibition : DFBTF may act as an inhibitor for certain enzymes involved in metabolic pathways. The electronegative fluorine atoms can alter the electronic properties of the molecule, potentially enhancing binding affinity to target enzymes.

- Membrane Interaction : The lipophilicity conferred by fluorination allows DFBTF to integrate into lipid bilayers, affecting membrane fluidity and function.

Case Studies

Recent studies have explored the effects of DFBTF on various biological systems:

- Cancer Cell Lines : Research has shown that certain fluorinated compounds can inhibit the growth of cancer cell lines such as HT-29 colon cancer cells. The structural similarity between DFBTF and known inhibitors suggests potential applications in cancer therapy .

- Antimicrobial Activity : Fluorinated compounds have been noted for their antimicrobial properties. A study indicated that DFBTF derivatives exhibited significant activity against Gram-positive bacteria, likely due to their ability to disrupt bacterial membranes .

Data Table: Biological Activity Overview

Q & A

Q. What are the standard synthetic routes for 3,4-difluorobenzotrifluoride, and how can purity be optimized?

Methodological Answer: this compound is typically synthesized via halogen-exchange fluorination, where chlorine or bromine substituents in precursor molecules (e.g., 3,4-dichlorobenzotrifluoride) are replaced by fluorine using agents like KF or HF . Optimization of purity involves:

- Step 1: Monitoring reaction kinetics via GC-MS to track fluorination efficiency.

- Step 2: Purification by fractional distillation (boiling point: 103–104°C ) or column chromatography (silica gel, hexane/ethyl acetate eluent).

- Step 3: Validation using (δ ~ -60 to -70 ppm for CF groups) and FT-IR (C-F stretching at 1100–1200 cm) .

Q. How should researchers handle and store this compound to ensure safety?

Methodological Answer:

- Handling: Use fume hoods, nitrile gloves, and safety goggles due to its irritant properties (skin/eye contact risks) .

- Storage: Seal in amber glass bottles under inert gas (N/Ar) at 2–8°C to prevent degradation and moisture absorption .

- Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Confirmation: (absence of aromatic protons due to fluorine substitution) and (CF peaks at ~120 ppm) .

- Purity Assessment: GC-MS (retention time ~8–10 min) with flame ionization detection .

- Thermal Stability: Differential Scanning Calorimetry (DSC) to identify decomposition points (>200°C) .

Advanced Research Questions

Q. How do fluorine substituents influence the reactivity of this compound in C–H activation reactions?

Methodological Answer: The electron-withdrawing nature of fluorine substituents increases the electrophilicity of the aromatic ring, lowering activation barriers for transition-metal-catalyzed C–H arylation. For example:

Q. How can computational modeling predict substituent effects on the physicochemical properties of this compound?

Methodological Answer:

- Software Tools: Gaussian 16 (DFT/B3LYP/6-311++G**) for optimizing geometry and calculating dipole moments (e.g., ~3.2 D due to F and CF groups) .

- Property Prediction: ACD/Labs software to estimate logP (~2.8) and solubility (<1 mg/mL in water) .

- Validation: Compare computed shifts (<5 ppm error) with experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。